molecular formula C11H16S2 B7990589 4-(n-Pentylthio)thiophenol

4-(n-Pentylthio)thiophenol

Cat. No.: B7990589
M. Wt: 212.4 g/mol
InChI Key: SVLDWYJZJUQCMV-UHFFFAOYSA-N
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Description

4-(n-Pentylthio)thiophenol is a thiophenol derivative with a pentylthio (-S-C₅H₁₁) substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₆S₂, and it belongs to the class of aromatic thiols. Thiophenols are characterized by a sulfhydryl (-SH) group directly bonded to an aromatic ring, which confers distinct electronic and steric properties. The pentylthio group introduces moderate electron-donating effects (via sulfur’s lone pairs) and enhances lipophilicity due to the alkyl chain . Key properties include:

  • Acidity: Thiophenols have lower pKa (~6.2) compared to phenols (~10), making them more acidic .
  • Reactivity: The -SH group participates in nucleophilic substitutions, metal coordination, and oxidative coupling .
  • Applications: Used in surface functionalization (e.g., gold nanoparticles), medicinal chemistry (prodrug activation), and as intermediates in organic synthesis .

Properties

IUPAC Name

4-pentylsulfanylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLDWYJZJUQCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Thiophenol (C₆H₅SH) reacts with 1-bromopentane (C₅H₁₁Br) in the presence of a base, typically potassium carbonate (K₂CO₃), to facilitate deprotonation of the thiol group. The reaction proceeds via an SN2 mechanism, where the thiophenolate ion (C₆H₅S⁻) attacks the electrophilic carbon of the alkyl halide. The general equation is:
C6H5SH+C5H11BrK2CO3C6H5SC5H11+HBr\text{C}_6\text{H}_5\text{SH} + \text{C}_5\text{H}_{11}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_6\text{H}_5\text{SC}_5\text{H}_{11} + \text{HBr}

Optimization Parameters

  • Solvent : Anhydrous acetone or dimethylformamide (DMF) enhances solubility and reaction rate.

  • Temperature : Reflux conditions (60–80°C) are typically employed over 12–24 hours.

  • Yield : Reported yields range from 65% to 78%, with purity exceeding 95% after column chromatography.

Table 1: Thioetherification Reaction Parameters

ParameterValue
ReactantsThiophenol, 1-bromopentane
BaseK₂CO₃
SolventAcetone
Temperature70°C
Reaction Time18 hours
Yield72%
Purity (GC-MS)97%

Photochemical Organocatalytic Synthesis

Recent advances in photoredox catalysis have enabled the synthesis of thioethers under mild conditions. This method employs visible light to drive the coupling of aryl halides with thiols, bypassing the need for harsh reagents.

Methodology

A photochemical protocol using 1,1,3,3-tetramethylthiourea as an organocatalyst and UV-A light (365 nm) facilitates the coupling of 4-chlorothiophenol with 1-pentanethiol. The mechanism involves single-electron transfer (SET) from the catalyst to the aryl chloride, generating a thiyl radical that reacts with the thiol.

Key Advantages

  • Mild Conditions : Room temperature and atmospheric pressure.

  • Selectivity : High para selectivity due to steric and electronic effects.

  • Yield : 40–60%, depending on substrate concentration.

Table 2: Photochemical Synthesis Parameters

ParameterValue
Catalyst1,1,3,3-Tetramethylthiourea
Light SourceUV-A (365 nm)
SolventDichloromethane
Temperature25°C
Reaction Time8 hours
Yield55%
Purity (HPLC)93%

Thioborate Intermediate Pathway

The thioborate method leverages organoboron chemistry to construct the thioether bond. This route involves transesterification between trialkyl thioborates and thiophenol derivatives.

Reaction Steps

  • Formation of Tri-n-pentyl Thioborate : Reacting boron trifluoride (BF₃) with 1-pentanethiol yields tri-n-pentyl thioborate (B(SC₅H₁₁)₃).

  • Transesterification : The thioborate reacts with 4-mercaptophenol under acidic conditions to produce this compound:
    B(SC5H11)3+HS-C6H4-OHC6H5SC5H11+B(OH)3\text{B(SC}_5\text{H}_{11}\text{)}_3 + \text{HS-C}_6\text{H}_4\text{-OH} \rightarrow \text{C}_6\text{H}_5\text{SC}_5\text{H}_{11} + \text{B(OH)}_3

Challenges and Solutions

  • Byproduct Management : Boron oxides (B₂O₃) are removed via aqueous workup.

  • Yield : 60–70% after purification by distillation.

Table 3: Thioborate Method Parameters

ParameterValue
ThioborateTri-n-pentyl thioborate
Acid CatalystHCl (1M)
SolventToluene
Temperature100°C
Reaction Time6 hours
Yield68%
Purity (NMR)94%

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

CriterionThioetherificationPhotochemicalThioborate
Yield72%55%68%
Purity97%93%94%
ScalabilityHighModerateModerate
Environmental ImpactModerateLowHigh
CostLowHighModerate
  • Thioetherification excels in yield and cost-effectiveness but requires hazardous solvents.

  • Photochemical methods offer greener profiles but suffer from lower yields.

  • Thioborate pathways balance yield and purity but involve complex intermediate handling.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 4H, aromatic), 3.1 (t, 2H, SCH₂), 1.5–0.9 (m, 9H, pentyl).

    • ¹³C NMR : δ 135.2 (aromatic C-S), 34.1 (SCH₂), 22.3–13.7 (pentyl chain).

  • IR Spectroscopy : Peaks at 2550 cm⁻¹ (S-H stretch) and 690 cm⁻¹ (C-S bond).

  • GC-MS : Molecular ion peak at m/z 212.4 [M]⁺, confirming molecular weight .

Chemical Reactions Analysis

Types of Reactions: 4-(n-Pentylthio)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl thiophenols.

Scientific Research Applications

Medicinal Chemistry

4-(n-Pentylthio)thiophenol has been investigated for its role as a potential therapeutic agent. Its structural similarity to other thiophenol derivatives allows for the exploration of various biological activities.

  • Antimicrobial and Antidiabetic Activities : Recent studies have shown that thiophenol derivatives exhibit broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activities. For instance, compounds related to this compound have been tested for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, indicating potential antidiabetic effects .
  • Anticancer Properties : The interaction of thiophenol derivatives with DNA has been studied, revealing their potential as anticancer agents. Compounds similar to this compound have demonstrated the ability to bind to DNA, causing structural changes that could inhibit cancer cell proliferation .

Materials Science

In materials science, this compound is being explored for its conductive properties and applications in organic electronics.

  • Organic Photovoltaics : Thiophenol derivatives are integral in the development of organic photovoltaic materials due to their ability to form charge-transfer complexes. Research indicates that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving charge mobility and stability .
  • Sensors : The compound's electrical properties make it suitable for use in chemical sensors. Studies have shown that thiophenols can be used to detect various analytes through changes in conductivity or electrochemical responses .

Case Study 1: Antimicrobial Activity

A study synthesized a series of thiophenol derivatives, including those similar to this compound, and evaluated their antimicrobial efficacy against several pathogens. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be developed into new antimicrobial agents .

Case Study 2: Anticancer Potential

Research focused on the DNA-binding properties of thiophenol derivatives showed that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to its ability to intercalate between base pairs in DNA, disrupting replication processes and leading to cell death .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Antidiabetic PropertiesInhibits α-amylase and α-glucosidase
Anticancer PotentialInduces apoptosis through DNA interaction
Materials ScienceOrganic PhotovoltaicsEnhances charge mobility in solar cells
Chemical SensorsDetects analytes via conductivity changes

Mechanism of Action

The mechanism of action of 4-(n-Pentylthio)thiophenol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Electronic Effects of Substituents

The electronic nature of para substituents significantly influences thiophenol reactivity. The Hammett constant (σp) quantifies substituent effects:

Compound Substituent σp pKa Key Properties/Applications
4-(n-Pentylthio)thiophenol -S-C₅H₁₁ ~0.0* ~6.2 Moderate electron donation; enhanced lipophilicity for drug delivery
4-Aminothiophenol -NH₂ -0.66 ~5.5 Strong electron donation; used in biosensors for surface charge modulation
4-Chlorothiophenol -Cl 0.23 ~6.5 Electron withdrawal; stabilizes Au nanoparticles via stronger S–Au bonds
4-Nitrobenzenethiol -NO₂ 0.78 ~4.8 Strong electron withdrawal; accelerates nucleophilic substitution in probes
4-(Methylthio)thiophenol -S-CH₃ 0.0 ~6.2 Similar to pentylthio but less lipophilic; used in surface grafting

*Estimated based on methylthio (σp = 0.0) and alkyl chain inductive effects.

Key Insights :

  • Electron-donating groups (e.g., -NH₂, -S-C₅H₁₁) lower thiophenol acidity (higher pKa) and enhance nucleophilicity.
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase acidity (lower pKa) and reactivity in oxidation or substitution reactions .

Steric and Lipophilic Effects

  • This compound: The pentyl chain introduces steric bulk, reducing accessibility of the -SH group in surface reactions compared to smaller substituents (e.g., -CH₃). Its lipophilicity (logP ~3.5) enhances membrane permeability, making it suitable for prodrugs targeting intracellular pathogens .
  • 4-Mercaptophenol (-OH substituent): Smaller and more polar (logP ~1.2), favoring aqueous solubility but limiting use in hydrophobic matrices .
  • Biphenyl-4-thiol (-Ph substituent): High steric hindrance and aromatic stacking capability; used in self-assembled monolayers (SAMs) .

Medicinal Chemistry and Bioactivity

  • Antimycobacterial Activity: Thiophenol derivatives from nitroaromatic prodrugs (e.g., TP053) rely on substituents to modulate NO release. The pentylthio group’s lipophilicity may improve cellular uptake .
  • Toxicity: Thiophenols generally exhibit higher toxicity than phenols due to membrane permeability. Longer alkyl chains (e.g., pentyl) may reduce volatility but increase bioaccumulation risks .

Biological Activity

4-(n-Pentylthio)thiophenol is an organic compound characterized by the presence of a thiophenol group and a pentylthio substituent. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. The following sections detail its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14S2
  • CAS Number : 123456-78-9 (for illustrative purposes)

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is attributed to the presence of sulfur atoms in its structure, which can scavenge free radicals and reduce oxidative stress. A study demonstrated that this compound effectively inhibited lipid peroxidation in vitro, suggesting its potential role in protecting cellular membranes from oxidative damage.

Antimicrobial Effects

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) for E. coli was reported at 50 µg/mL, indicating promising antibacterial potential .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase-3 and caspase-9 pathways, which are critical in the apoptotic process. The IC50 value for MCF-7 cells was determined to be approximately 30 µM, suggesting a moderate level of cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Antioxidant Mechanism : The thiol group (-SH) can donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Antimicrobial Mechanism : The compound likely interacts with bacterial membranes, increasing permeability and leading to cell death.
  • Cytotoxic Mechanism : Induction of apoptosis through activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various thiophenol derivatives, including this compound. Using DPPH and ABTS assays, it was found that this compound significantly reduced oxidative stress markers in human fibroblast cells, highlighting its potential for therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In a comparative study published by Lee et al. (2024), the antimicrobial effectiveness of this compound was tested against standard antibiotics. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin, suggesting its potential use as an adjuvant therapy.

Study Focus Area Findings
Zhang et al. (2023)Antioxidant ActivitySignificant reduction in oxidative stress markers
Lee et al. (2024)Antimicrobial EfficacySynergistic effects with ampicillin against bacteria

Q & A

Q. Key Characterization Steps :

  • NMR : Confirm substitution patterns (¹H NMR: δ ~2.5 ppm for –SCH₂–; ¹³C NMR: δ ~35 ppm for thioether carbon).
  • IR : Validate S–H bond absence (absence of peak ~2550 cm⁻¹) to confirm successful alkylation .

What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Basic Research Question
Core techniques include:

  • ¹H/¹³C NMR : Assign peaks to the thiophenol aromatic ring (δ 6.5–7.5 ppm for protons) and pentylthio chain (δ 1.2–1.6 ppm for –CH₂– groups). Coupling constants (J) in aromatic regions distinguish para-substitution .
  • IR Spectroscopy : Confirm absence of residual –SH (no peak ~2550 cm⁻¹) and presence of C–S stretching (~650 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z ≈ 212 (C₁₁H₁₆S₂) and fragmentation patterns (e.g., loss of pentyl chain at m/z 139) .

Q. Advanced Validation :

  • DFT-Calculated Vibrational Frequencies : Compare experimental IR peaks with B3LYP/6-311++G**-predicted modes to resolve ambiguities (e.g., C–S vs. C–C vibrations) .

How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Advanced Research Question
DFT studies (e.g., B3LYP/6-311++G**) can model:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur lone pairs for coordination chemistry).
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to estimate reactivity (e.g., ΔE ≈ 4–5 eV for thiophenol derivatives) .
  • Thermochemical Properties : Atomization energies and bond dissociation energies (BDEs) can be validated against experimental calorimetry data .

Q. Validation Protocol :

  • Compare computed vs. experimental geometric parameters (e.g., C–S bond length: ~1.81 Å) and vibrational frequencies (RMS error <10 cm⁻¹ acceptable) .

What are the critical safety protocols for handling this compound to minimize exposure risks?

Basic Research Question

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Aquatic Toxicity : Avoid drain disposal (LC50 < 1 mg/L for aquatic organisms); use licensed waste handlers .

What strategies resolve contradictions in reported thermodynamic properties across studies?

Advanced Research Question

  • Cross-Validation : Replicate measurements using multiple techniques (e.g., calorimetry for ΔHf vs. DFT-computed values) .
  • Error Analysis : Quantify uncertainties in experimental setups (e.g., purity >98% via HPLC) and computational methods (e.g., basis set superposition errors in DFT) .
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing methods with explicit error margins (e.g., ±2.4 kcal/mol in hybrid DFT functionals) .

How can reaction mechanisms involving this compound be elucidated experimentally and computationally?

Advanced Research Question

  • Kinetic Studies : Monitor reactions via in-situ NMR or UV-Vis to track intermediates (e.g., thiyl radicals in oxidation reactions).
  • Computational Transition State Analysis : Locate TS structures using QST2/QST3 methods (e.g., for S-alkylation) and validate with kinetic isotope effects .
  • Isotopic Labeling : Use deuterated analogs to confirm proton transfer steps in acid-catalyzed reactions .

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